An In-depth Technical Guide to the Chemical Properties of 1-Boc-4-cyano-4-hydroxypiperidine
An In-depth Technical Guide to the Chemical Properties of 1-Boc-4-cyano-4-hydroxypiperidine
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine moiety is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological activity and pharmacokinetic properties.[3] 1-Boc-4-cyano-4-hydroxypiperidine is an emerging building block of significant interest, featuring a unique combination of functional groups: a Boc-protected nitrogen, a tertiary alcohol, and a nitrile at the C4 position. This trifecta of reactivity offers a rich platform for the synthesis of complex molecular architectures, particularly spirocyclic systems and other densely functionalized piperidines.
This technical guide provides a comprehensive overview of the chemical properties of 1-Boc-4-cyano-4-hydroxypiperidine. Due to the compound's specialized nature, direct experimental data is limited. Therefore, this document extrapolates its properties from established chemical principles and data from closely related analogues, offering a predictive yet scientifically grounded perspective for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Information |
| Molecular Formula | C11H18N2O3 |
| Molecular Weight | 226.27 g/mol |
| Appearance | Expected to be a white to off-white crystalline solid. |
| Melting Point | Likely higher than its precursor, N-Boc-4-piperidone, due to the potential for hydrogen bonding from the hydroxyl group. A melting point in the range of 70-90 °C is a reasonable estimate. |
| Solubility | Expected to be soluble in a range of organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate. Its polarity is increased by the hydroxyl group compared to N-Boc-4-piperidone. |
| Stability | The compound is expected to be stable under standard storage conditions. However, it is sensitive to both strong acids and bases. Acidic conditions will lead to the deprotection of the Boc group, while basic conditions can reverse the cyanohydrin formation.[4] |
Synthesis and Purification: The Cyanohydrin Formation
The most direct and logical synthetic route to 1-Boc-4-cyano-4-hydroxypiperidine is through the nucleophilic addition of a cyanide anion to N-Boc-4-piperidone. This reaction, a classic cyanohydrin formation, is typically reversible and base-catalyzed.[5]
Experimental Protocol: Synthesis of 1-Boc-4-cyano-4-hydroxypiperidine
Materials:
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N-Boc-4-piperidone
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Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Acetic acid or a similar weak acid
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Water
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Diethyl ether or Ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate
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Appropriate deuterated solvent for NMR analysis
Procedure:
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In a well-ventilated fume hood, dissolve N-Boc-4-piperidone (1.0 eq.) in a suitable solvent such as a mixture of ethanol and water.
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In a separate flask, dissolve sodium cyanide (1.1 eq.) in water.
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Cool the N-Boc-4-piperidone solution to 0 °C in an ice bath.
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Slowly add the aqueous solution of sodium cyanide to the cooled ketone solution with vigorous stirring.
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After the addition is complete, slowly add a weak acid like acetic acid (1.0 eq.) to the reaction mixture. The acid protonates the intermediate alkoxide to form the hydroxyl group and regenerates HCN, which is in equilibrium with the cyanide salt.[5]
-
Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
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Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification:
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-Boc-4-cyano-4-hydroxypiperidine.
Diagram: Synthetic Workflow for 1-Boc-4-cyano-4-hydroxypiperidine
Caption: Key reactivity pathways of the title compound.
Safety, Storage, and Handling
Given the presence of a cyanide group, stringent safety protocols must be followed when handling 1-Boc-4-cyano-4-hydroxypiperidine and during its synthesis.
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Handling: All manipulations should be carried out in a well-ventilated chemical fume hood. [6][7]Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory. [8]Avoid inhalation of dust and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and strong oxidizing agents. [9]Storing it away from acidic compounds is crucial to prevent the potential liberation of highly toxic hydrogen cyanide gas. [6]
-
Waste Disposal: All waste containing cyanide must be treated as hazardous waste and disposed of according to institutional and local regulations. Quenching residual cyanide with an alkaline solution of bleach is a common practice, but this should be done with extreme caution and in a fume hood. [6]
Conclusion
1-Boc-4-cyano-4-hydroxypiperidine is a highly functionalized and versatile building block with significant potential in synthetic and medicinal chemistry. While direct experimental data remains to be fully documented in the literature, its chemical properties can be confidently predicted. The orthogonal reactivity of its Boc-protected amine, tertiary hydroxyl, and cyano groups provides a rich platform for the development of novel piperidine-based scaffolds for drug discovery. As the demand for complex and diverse molecular architectures continues to grow in the pharmaceutical industry, the utility of such specialized intermediates is poised to become increasingly important.
References
-
D'hooghe, M., & De Kimpe, N. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Safety Module: Cyanides. Retrieved from [Link]
-
University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Cyanohydrins. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 3). 6: Formation and reactions of cyanohydrins [Video]. YouTube. Retrieved from [Link]
-
LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanohydrin reaction. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]
-
Abdelshaheed, M., et al. (2020). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]
-
United Chemical. (2025, March 6). Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. Retrieved from [Link]
-
Liu, W., et al. (2018). Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. NIH. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). N-BOC-4-Hydroxypiperidine: A Versatile Building Block in Organic Synthesis. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-Boc-4-hydroxypiperidine. Retrieved from [Link]
-
Fiveable. (n.d.). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]
- Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
-
The Organic Chemistry Tutor. (2019, October 30). Cyanohydrin Formation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
jOeCHEM. (2020, November 18). Cyanohydrin Formation (Forward/Reverse Directions) [Video]. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation. Retrieved from [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Retrieved from [Link]
-
PubMed. (n.d.). The spectroscopic (FT-IR, FT-IR gas phase, FT-Raman and UV) and NBO analysis of 4-Hydroxypiperidine by density functional method. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. jst.chem.yale.edu [jst.chem.yale.edu]
- 7. lsuhsc.edu [lsuhsc.edu]
- 8. unitedchemicalcn.com [unitedchemicalcn.com]
- 9. uwindsor.ca [uwindsor.ca]
